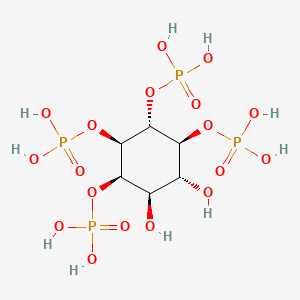

myo-Inositol 1,4,5,6-Tetrakis(phosphate)

Description

Contextualization within the Inositol (B14025) Polyphosphate Signaling Network

The inositol polyphosphates (InsPs) are a diverse group of water-soluble signaling molecules fundamental to eukaryotic cell biology. nih.govresearchgate.net Derived from the six-carbon ring of myo-inositol through a series of phosphorylation and dephosphorylation reactions, these molecules form a complex and interconnected signaling network. nih.gov This network regulates a vast array of cellular processes, including cell migration, gene expression, apoptosis, DNA repair, and metabolic homeostasis. researchgate.netnih.govthermofisher.com The specific signaling outcome is determined by the precise pattern of phosphate (B84403) groups on the inositol ring, creating a rich signaling language understood by a multitude of protein effectors. nih.gov Myo-Inositol 1,4,5,6-tetrakisphosphate, abbreviated as Ins(1,4,5,6)P₄, is a significant node within this intricate web, acting not merely as a metabolic intermediate but as a specific signaling molecule with defined targets and functions. semanticscholar.orgpnas.org

Historical Elucidation of myo-Inositol Polyphosphate Roles in Cell Biology

The journey to understanding inositol-based signaling began over 150 years ago with the discovery of inositol itself. thermofisher.com A pivotal moment came with the recognition of myo-inositol hexakisphosphate (InsP₆) as the primary phosphorus store in plant seeds, then called "phytic acid". researchgate.net However, the field was revolutionized by the discovery that agonist-stimulated hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) generates myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). google.combohrium.com This compound was identified as a crucial second messenger responsible for mobilizing calcium from intracellular stores. bohrium.com This finding spurred intensive research, unveiling a cascade of further phosphorylated derivatives, including numerous inositol tetrakisphosphate isomers. Initially, many of these, including Ins(1,4,5,6)P₄, were considered metabolic side-products of Ins(1,4,5)P₃ inactivation. pnas.org Subsequent research, however, has progressively uncovered specific biological roles for these "higher" inositol polyphosphates, establishing them as essential signaling molecules in their own right. semanticscholar.orgpnas.orgscispace.com

Fundamental Significance of myo-Inositol 1,4,5,6-Tetrakis(phosphate) as an Intracellular Messenger

D-myo-Inositol 1,4,5,6-tetrakisphosphate has emerged as a crucial intracellular messenger, particularly in mediating cellular responses to specific stimuli. pnas.orgnih.gov Unlike its more famous relative, Ins(1,4,5)P₃, it is a poor agent for releasing intracellular calcium. humeau.com Instead, its significance lies in more specific signaling pathways. A primary example of its function was discovered in the context of bacterial infection. Infection of human intestinal epithelial cells with the pathogen Salmonella induces a rapid, multi-fold increase in the cellular levels of Ins(1,4,5,6)P₄. pnas.orgnih.govimrpress.com This elevation is not a general response to bacterial invasion but is specific to Salmonella. pnas.org Functionally, the increased Ins(1,4,5,6)P₄ antagonizes signaling pathways initiated by epidermal growth factor (EGF), specifically those dependent on phosphoinositide 3-kinase (PtdIns3K). pnas.orgnih.govimrpress.com This action is believed to promote chloride (Cl⁻) secretion, a host response to the infection. pnas.org More recently, Ins(1,4,5,6)P₄ has been identified as a critical regulator of chromatin structure and gene expression, further cementing its importance as a key signaling molecule. semanticscholar.org

Structure

3D Structure

Properties

Molecular Formula |

C6H16O18P4 |

|---|---|

Molecular Weight |

500.08 g/mol |

IUPAC Name |

[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3-,4+,5-,6-/m1/s1 |

InChI Key |

MRVYFOANPDTYBY-XCMZKKERSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversions of Myo Inositol 1,4,5,6 Tetrakis Phosphate

Enzymatic Pathways Leading to myo-Inositol 1,4,5,6-Tetrakis(phosphate) Synthesis

The creation of Ins(1,4,5,6)P4 is primarily achieved through the sequential phosphorylation of lower-order inositol (B14025) phosphates. This process is catalyzed by specific kinases that add phosphate (B84403) groups to the myo-inositol ring at defined positions.

Inositol-polyphosphate multikinase (IPMK) is a pivotal enzyme in the biosynthesis of higher inositol polyphosphates, including Ins(1,4,5,6)P4. nih.gov IPMK exhibits broad substrate specificity, acting as a kinase on multiple inositol phosphate isomers. uniprot.orglabscoop.com A key reaction catalyzed by IPMK is the phosphorylation of myo-Inositol 1,4,5-Tris(phosphate) (Ins(1,4,5)P3), a well-known second messenger, at the 6-position to generate Ins(1,4,5,6)P4. wikipedia.org This enzymatic step is part of a larger cascade; IPMK can also phosphorylate Ins(1,4,5)P3 at the 3-position to produce the isomer myo-Inositol 1,3,4,5-Tetrakis(phosphate) (Ins(1,3,4,5)P4). nih.gov Furthermore, IPMK is responsible for the subsequent phosphorylation of Ins(1,4,5,6)P4 at the 3-position, converting it into myo-Inositol 1,3,4,5,6-Pentakis(phosphate) (Ins(1,3,4,5,6)P5). wikipedia.orgnih.gov This dual role highlights IPMK as a central node in the synthesis pathway, directly producing Ins(1,4,5,6)P4 and then using it as a substrate for the creation of even more highly phosphorylated species. nih.gov

The most direct route to the synthesis of Ins(1,4,5,6)P4 begins with the precursor myo-Inositol 1,4,5-Tris(phosphate) (Ins(1,4,5)P3). nih.gov Ins(1,4,5)P3 is itself a critical signaling molecule generated from the hydrolysis of the membrane lipid Phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C. nih.gov Once formed, Ins(1,4,5)P3 can be metabolized along several routes. One of these pathways is its phosphorylation by a 6-kinase, an activity possessed by IPMK. wikipedia.org This reaction attaches a phosphate group to the 6-hydroxyl position of the inositol ring, yielding Ins(1,4,5,6)P4. wikipedia.org Studies in the fission yeast Schizosaccharomyces pombe have also identified a soluble kinase that converts Ins(1,4,5)P3 into both Ins(1,4,5,6)P4 and Ins(1,3,4,5)P4, demonstrating that this is a conserved pathway. nih.gov This initial phosphorylation is a committed step towards the generation of higher inositol polyphosphates, as Ins(1,4,5,6)P4 serves as a direct precursor for Ins(1,3,4,5,6)P5 through further phosphorylation by IPMK. nih.gov

Table 1: Key Enzymes in the Biosynthesis of myo-Inositol 1,4,5,6-Tetrakis(phosphate) and Related Polyphosphates This table summarizes the primary enzymatic reactions involved in the synthesis pathways discussed.

| Enzyme | Abbreviation | Primary Substrate(s) | Primary Product(s) |

| Inositol-polyphosphate multikinase | IPMK | Ins(1,4,5)P3, Ins(1,4,5,6)P4, Ins(1,3,4,6)P4 | Ins(1,4,5,6)P4, Ins(1,3,4,5)P4, Ins(1,3,4,5,6)P5 |

| Inositol-tetrakisphosphate 1-kinase | ITPK1 | Ins(1,3,4)P3, Ins(3,4,5,6)P4 | Ins(1,3,4,6)P4, Ins(1,3,4,5,6)P5 |

| Inositol 1,4,5-Trisphosphate 3-Kinase | IP3K | Ins(1,4,5)P3 | Ins(1,3,4,5)P4 |

Isomeric Landscape of myo-Inositol Tetrakis(phosphates)

myo-Inositol 1,4,5,6-Tetrakis(phosphate) is one of several InsP4 isomers, each with a unique arrangement of phosphate groups on the inositol ring. This structural diversity, including stereoisomerism, is critical for the specific recognition by downstream effector proteins.

Like many biological molecules, inositol phosphates are chiral, existing as enantiomers (mirror images). The naturally occurring and biologically active form is typically the D-isomer. The biosynthesis pathways in cells are stereospecific, producing D-myo-inositol 1,4,5,6-tetrakisphosphate. maayanlab.cloud Its enantiomer, L-myo-inositol 1,4,5,6-tetrakisphosphate, is chemically equivalent to D-myo-inositol 3,4,5,6-tetrakisphosphate. researchgate.net The synthesis of both D-myo-inositol 1,4,5,6-tetrakisphosphate and its enantiomer has been achieved chemically, allowing for definitive assignment of their absolute configurations and investigation into their distinct biological activities. researchgate.net The stereospecificity of inositol phosphate signaling is a well-established principle; for instance, with the regioisomer myo-inositol 1,2,4,5-tetrakisphosphate, the D-enantiomer is a potent mobilizer of intracellular calcium, while the L-enantiomer is inactive, highlighting the importance of precise stereochemistry for receptor binding and signal transduction. rsc.org

The cellular pool of inositol phosphates is highly dynamic, with constant interconversion between isomers mediated by the coordinated action of kinases and phosphatases. This allows the cell to fine-tune signaling responses. For example, the two isomers Ins(1,3,4,5)P4 and Ins(1,3,4,6)P4 are metabolically linked. Ins(1,3,4,5)P4 is produced by the phosphorylation of Ins(1,4,5)P3 by Inositol 1,4,5-Trisphosphate 3-Kinase (IP3K). nih.govcaymanchem.com This isomer can be dephosphorylated by a 5-phosphatase to yield Ins(1,3,4)P3. nih.gov This Ins(1,3,4)P3 can then be re-phosphorylated by ITPK1 at the 6-position to generate Ins(1,3,4,6)P4. uniprot.orgnih.gov Furthermore, ITPK1 has been shown to possess isomerase-like activity, directly interconverting Ins(1,3,4,5)P4 and Ins(1,3,4,6)P4 in the presence of ADP. uniprot.org This metabolic flux ensures that the cell can rapidly modulate the levels of specific isomers required for distinct signaling pathways.

Regulation of Kinase Activity in myo-Inositol 1,4,5,6-Tetrakisphosphate Synthesis

The precise regulation of the kinase responsible for the synthesis of myo-inositol 1,4,5,6-tetrakisphosphate from myo-inositol 1,4,5-trisphosphate remains an area of ongoing research. While the specific "inositol 1,4,5-trisphosphate 6-kinase" has not been definitively isolated and characterized, the regulation of other inositol phosphate kinases provides valuable insights into potential control mechanisms.

The activity of inositol phosphate kinases is often tightly controlled by various cellular signals, ensuring that the levels of these potent signaling molecules are appropriate for the cell's needs. For example, the activity of inositol 1,4,5-trisphosphate 3-kinase (IP3K), which phosphorylates Ins(1,4,5)P3 at the 3-position, is known to be influenced by factors such as calcium concentration and protein-protein interactions.

While direct regulatory mechanisms for the synthesis of Ins(1,4,5,6)P4 are yet to be fully elucidated, the existence of a distinct inositol 1,4,5,6-tetrakisphosphate 3-kinase in rat liver, separate from the more common IP3K, has been reported. nih.gov This suggests that the phosphorylation of Ins(1,4,5,6)P4 is a specifically regulated event. The identification and characterization of the kinase that directly synthesizes myo-inositol 1,4,5,6-tetrakisphosphate will be a critical step in understanding how its production is controlled.

Catabolism and Dephosphorylation Pathways of Myo Inositol 1,4,5,6 Tetrakis Phosphate

Enzymatic Hydrolysis by Specific Phosphatases

The dephosphorylation of inositol (B14025) polyphosphates is a stepwise process catalyzed by specific hydrolases known as inositol polyphosphate phosphatases. These enzymes exhibit distinct substrate specificities and play pivotal roles in controlling the cellular concentrations of various InsP isomers.

Multiple Inositol Polyphosphate Phosphatase (MIPP), also designated MINPP1, is a key enzyme in the catabolism of higher inositol polyphosphates, particularly inositol hexakisphosphate (InsP₆) and inositol pentakisphosphate (InsP₅). nih.govresearchgate.net MIPP belongs to the family of hydrolases that act on phosphoric monoester bonds. wikipedia.org While it is known to dephosphorylate a range of inositol polyphosphates, it was initially characterized by its ability to remove the 3-phosphate from inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). nih.govresearchgate.net

Research has further defined MIPP as a 3-phosphatase. core.ac.uk When acting on myo-inositol-1,2,3,4,5-pentakisphosphate (InsP₅[2OH]), MIPP's action directly reverses the phosphorylation step catalyzed by inositol phosphate (B84403) multikinase (IPMK), yielding myo-inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) as a primary intermediate. core.ac.uk The degradation of InsP₆ by MIPP is more complex, resulting in a mixture of various intermediates. core.ac.uk MIPP is primarily located within the endoplasmic reticulum, a compartmentalization that is believed to separate the metabolism of higher inositol polyphosphates from the signaling pathways of inositol lipids in the cytosol. nih.govnih.gov

The formation of Ins(1,4,5,6)P₄ occurs through the selective dephosphorylation of more highly phosphorylated inositol species. The principal enzyme identified in this pathway is MIPP. In vitro studies using stable isotopomers of myo-inositol have demonstrated that MIPP-mediated dephosphorylation of InsP₅[2OH] (myo-inositol-1,2,3,4,5-pentakisphosphate) produces Ins(1,4,5,6)P₄ as the initial major intermediate. core.ac.uk This establishes a direct enzymatic route for the synthesis of Ins(1,4,5,6)P₄ from a higher inositol polyphosphate. While MIPP also dephosphorylates InsP₆, the pathway is less direct, generating a complex array of intermediates before potentially yielding lower inositol phosphates like Ins(1,4,5,6)P₄. nih.govcore.ac.uk

| Enzyme | Common Name(s) | Action | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Multiple Inositol Polyphosphate Phosphatase | MIPP, MINPP1 | Phosphatase | InsP₅[2OH], InsP₆, Ins(1,3,4,5)P₄ | Ins(1,4,5,6)P₄, Ins(1,4,5)P₃, other lower InsPs | nih.govcore.ac.uk |

| Inositol-tetrakisphosphate 1-kinase | ITPK1 | Kinase & Phosphatase | Ins(1,3,4,5,6)P₅ (phosphatase substrate), Ins(1,3,4)P₃ (kinase substrate) | Ins(3,4,5,6)P₄ (from phosphatase action), Ins(1,3,4,5,6)P₅ (from kinase action) | nih.govnih.gov |

Some enzymes in the inositol phosphate pathway possess bifunctional capabilities, acting as both kinases and phosphatases. A prominent example is Inositol-tetrakisphosphate 1-kinase (ITPK1). nih.govnih.gov ITPK1 is known to phosphorylate inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) to generate higher polyphosphates. nih.gov However, it also exhibits a phosphatase activity, catalyzing the dephosphorylation of inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅). nih.govnih.gov

The phosphatase mechanism of ITPK1 is distinct; it transfers the phosphate from the 1-position of Ins(1,3,4,5,6)P₅ to ADP, thereby producing ATP and myo-inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄). nih.gov This dual activity allows ITPK1 to serve as a critical regulatory point in the synthesis and degradation of inositol polyphosphates, finely tuning the cellular levels of specific isomers like Ins(3,4,5,6)P₄. nih.govnih.gov

Degradation Products and Their Subsequent Fates

The catabolism of myo-Inositol 1,4,5,6-Tetrakis(phosphate) proceeds via further dephosphorylation. Following the generation of Ins(1,4,5,6)P₄ by MIPP, the same enzyme continues the degradation cascade. The subsequent dephosphorylation step involves the removal of a phosphate group to yield myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). core.ac.uk

The product, Ins(1,4,5)P₃, is one of the most well-characterized second messengers in cell biology. nih.govmdpi.com Its primary fate is to bind to specific receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) from intracellular stores into the cytosol. mdpi.comnih.gov This elevation in cytosolic Ca²⁺ concentration activates a multitude of downstream cellular processes. The Ins(1,4,5)P₃ signal is terminated by its own metabolism, either through phosphorylation by a 3-kinase to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) or by dephosphorylation via a 5-phosphatase to inositol 1,4-bisphosphate (Ins(1,4)P₂), allowing the cell to return to a basal state. nih.gov

| Substrate | Enzyme | Product | Subsequent Fate of Product | Reference(s) |

|---|---|---|---|---|

| myo-Inositol 1,2,3,4,5-pentakisphosphate (InsP₅[2OH]) | MIPP | myo-Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) | Substrate for further dephosphorylation by MIPP | core.ac.uk |

| myo-Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) | MIPP | myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) | Binds to IP₃ receptors, causing Ca²⁺ release; further metabolized | core.ac.ukmdpi.com |

Factors Modulating Phosphatase Activity

The activity of inositol polyphosphate phosphatases is subject to regulation by various cellular factors, ensuring that the metabolism of InsPs is tightly controlled and responsive to cellular needs. This modulation can occur through substrate availability, the presence of inhibitors or activators, and the specific ionic environment.

Studies on an inositol 1,3,4,5-tetrakisphosphate 5-phosphatase, which shares functional similarities with other inositol phosphatases, have identified several key modulators. nih.gov

Nucleotides: ATP at a concentration of 5 mM was found to inhibit phosphatase activity by 40-50%. nih.gov This inhibition was also observed with AMP and non-hydrolyzable ATP analogs, suggesting a regulatory role for the cell's energy status. nih.gov

Metabolic Intermediates: The glycolytic intermediate 2,3-bisphosphoglycerate (B1242519) acts as an inhibitor of the phosphatase. nih.gov

Ions and Signaling Molecules: The activity of this particular 5-phosphatase was found to be insensitive to lithium (Li⁺) concentrations up to 50 mM and was not affected by changes in Ca²⁺ concentration between 0.1 and 1 µM. nih.gov It was also unaffected by cyclic AMP or guanine (B1146940) nucleotides like GTP. nih.gov In contrast, other enzymes in inositol metabolism, such as inositol monophosphatase, are known targets of lithium. wikipedia.org

Subcellular Localization: The activity of many phosphatases is linked to specific cellular compartments. For instance, the Ins(1,3,4,5)P₄ 5-phosphatase activity is primarily associated with plasma membranes, which places the enzyme in close proximity to its lipid-derived substrates. nih.gov

| Modulator | Effect | Enzyme Example | Reference(s) |

|---|---|---|---|

| ATP / AMP | Inhibition | Ins(1,3,4,5)P₄ 5-phosphatase | nih.gov |

| 2,3-Bisphosphoglycerate | Inhibition | Ins(1,3,4,5)P₄ 5-phosphatase | nih.gov |

| Lithium (Li⁺) | No effect (on this specific phosphatase) | Ins(1,3,4,5)P₄ 5-phosphatase | nih.gov |

| Calcium (Ca²⁺) | No effect (on this specific phosphatase) | Ins(1,3,4,5)P₄ 5-phosphatase | nih.gov |

| Subcellular Localization | Activity concentrated at specific sites (e.g., plasma membrane) | Ins(1,3,4,5)P₄ 5-phosphatase | nih.gov |

Molecular Mechanisms of Action and Direct Protein Interactions of Myo Inositol 1,4,5,6 Tetrakis Phosphate

Modulation of Specific Kinase Signaling Pathways

Myo-inositol 1,4,5,6-tetrakisphosphate has been shown to modulate specific kinase signaling pathways, thereby influencing cellular responses to external stimuli.

Research has demonstrated that myo-inositol 1,4,5,6-tetrakisphosphate can antagonize the signaling cascade initiated by the epidermal growth factor (EGF). nih.govnih.govmerckmillipore.com This antagonism specifically targets the Phosphatidylinositol 3-Kinase (PtdIns3K) pathway. nih.govnih.govmerckmillipore.com In intestinal epithelial cells, for instance, EGF typically inhibits calcium-mediated chloride secretion through a PtdIns3K-dependent mechanism. nih.govucsd.edu However, the presence of myo-inositol 1,4,5,6-tetrakisphosphate reverses this inhibition. nih.gov

The mechanism of this antagonism does not involve the direct inhibition of the PtdIns3K enzyme itself. nih.govnih.govmerckmillipore.com Studies have shown that even at concentrations up to 200 μM, myo-inositol 1,4,5,6-tetrakisphosphate has no effect on the in vitro activity of immunoprecipitated PtdIns3K. nih.gov Instead, it appears to interfere with the signaling events downstream of PtdIns3K, specifically by antagonizing the effects of phosphatidylinositol 3,4,5-trisphosphate (PtdInsP3), the product of PtdIns3K activity. nih.govnih.govmerckmillipore.com This interference with the PtdInsP3 signaling pathway effectively counters the inhibitory action of EGF on calcium-mediated chloride secretion. nih.gov This specific and enantiomerically distinct action highlights a nuanced regulatory role for myo-inositol 1,4,5,6-tetrakisphosphate in cellular signaling. ucsd.edu

Direct Binding to Protein Effectors

A primary mechanism through which myo-inositol 1,4,5,6-tetrakisphosphate exerts its effects is by directly binding to specific protein effectors, thereby modulating their function and downstream signaling.

Pleckstrin Homology (PH) domains are protein modules that are known to bind phosphoinositides and soluble inositol (B14025) phosphates, often leading to the recruitment of proteins to cellular membranes. nih.govnih.govresearchgate.net Myo-inositol 1,4,5,6-tetrakisphosphate has been shown to interact with these domains. ucsd.edunih.gov

A notable example is the high-affinity binding of myo-inositol 1,4,5,6-tetrakisphosphate to the PH domain of a novel 130 kDa protein. ucsd.edunih.gov In this interaction, myo-inositol 1,4,5,6-tetrakisphosphate was as effective as inositol 1,4,5-trisphosphate in displacing a radiolabeled ligand, indicating a similar binding affinity. ucsd.edunih.gov The binding specificity is determined by the presence of the 4,5-vicinal phosphate (B84403) pair on the inositol ring, a common feature for PH domain ligands. ucsd.edunih.gov However, the PH domain of this 130 kDa protein also exhibits unique characteristics, where the 3- and/or 6-phosphates of the inositol ring contribute to the binding affinity, and a free monoester 1-phosphate significantly enhances it. ucsd.edunih.gov

| Protein Domain | Ligand | Key Binding Determinants | Reference |

| PH domain of 130 kDa protein | myo-Inositol 1,4,5,6-tetrakisphosphate | 4,5-vicinal phosphate pair, contribution from 3- and/or 6-phosphates, enhanced affinity with free 1-phosphate | ucsd.edunih.gov |

| PH domain of RAC/PKB | Inositol phosphates | High affinity (1-10 μM) | murdoch.edu.au |

Myo-inositol 1,4,5,6-tetrakisphosphate and its isomers have been implicated in binding to a variety of other proteins, suggesting a broad regulatory role.

Synaptotagmin (B1177969): While some studies have investigated the binding of other inositol polyphosphates like inositol 1,3,4,5-tetrakisphosphate and inositol pyrophosphates to synaptotagmins, direct and specific binding data for myo-inositol 1,4,5,6-tetrakisphosphate is less defined. nih.govpnas.org Some synaptotagmin isoforms are sensitive to inositol polyphosphates, which can disrupt their calcium-sensing function. nih.gov However, other inositol phosphates, such as 5-IP7, have shown more potent inhibition of synaptotagmin-dependent exocytosis compared to inositol tetraphosphates. pnas.org

Gap1: The GAP1 family of Ras GTPase-activating proteins includes members that bind inositol phosphates. For example, GAP1(IP4BP) binds inositol 1,3,4,5-tetrakisphosphate with high affinity and specificity through its PH/Btk domain. nih.gov The tissue distribution of these binding proteins is widespread, though levels vary between different tissues. While this points to a role for inositol tetraphosphates in regulating this protein family, specific studies on the direct binding of myo-inositol 1,4,5,6-tetrakisphosphate to Gap1 are not extensively detailed.

Btk (Bruton's tyrosine kinase): The PH domain of Btk is known to bind inositol phosphates, which is crucial for its function in B-cell maturation. rcsb.orgpnas.org Crystal structures have shown the binding of inositol 1,3,4,5-tetrakisphosphate to the Btk PH domain with high affinity (Kd = 40 nM). rcsb.org Higher order inositol phosphates, such as InsP6, also regulate Btk activity. pnas.org While this demonstrates the importance of inositol phosphates in Btk regulation, direct binding studies specifically with myo-inostol 1,4,5,6-tetrakisphosphate are not as prominent in the literature.

Centaurin-alpha: Detailed research findings on the direct and specific binding of myo-inositol 1,4,5,6-tetrakisphosphate to Centaurin-alpha are not extensively covered in the available literature.

A significant molecular function of myo-inositol 1,4,5,6-tetrakisphosphate is its role in the regulation of gene expression through its interaction with Histone Deacetylase (HDAC) proteins. nih.govnih.gov Specifically, it has been identified as an essential component for the activation of HDAC3. nih.gov

Structural studies have revealed that myo-inositol 1,4,5,6-tetrakisphosphate acts as an "intermolecular glue," stabilizing the complex between HDAC3 and the deacetylase-activation-domain (DAD) of the SMRT corepressor. nih.gov The inositol phosphate is bound tightly within a basic pocket at the interface of the two proteins, making extensive contacts with both. nih.gov This interaction is crucial for the assembly and enzymatic activity of the HDAC3/SMRT complex. nih.govnih.gov The binding is highly specific for the 1,4,5,6-isomer. nih.gov This regulatory mechanism appears to be conserved among class I HDACs, suggesting a broader role for myo-inositol 1,4,5,6-tetrakisphosphate in chromatin modification and gene silencing. nih.gov

| Protein Complex | Role of myo-Inositol 1,4,5,6-tetrakisphosphate | Functional Outcome | Reference |

| HDAC3/SMRT | Acts as an "intermolecular glue" | Stabilization and activation of the complex, leading to gene expression regulation | nih.govnih.gov |

Necroptosis is a form of programmed cell death that is executed by the mixed lineage kinase domain-like (MLKL) protein. nih.govnih.gov The activation of MLKL involves inositol phosphates. nih.govnih.govnorthwestern.edu Research has shown that a range of inositol phosphates, including inositol tetraphosphates (IP4), inositol pentakisphosphates (IP5), and inositol hexakisphosphate (IP6), can directly bind to the N-terminal executioner domain of MLKL. nih.gov This binding promotes the dissociation of an auto-inhibitory region, leading to MLKL activation and subsequent plasma membrane rupture. nih.gov While the involvement of the broader class of inositol tetraphosphates in this pathway is established, specific studies detailing the direct interaction and functional consequence of myo-inositol 1,4,5,6-tetrakisphosphate in the necroptosis pathway are not as clearly defined in the current literature. nih.govnih.gov

Regulation of Ion Channels

The intricate signaling networks within cells rely on the precise modulation of ion channel activity. myo-Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) has emerged as a significant, albeit nuanced, regulator within these pathways, particularly concerning the function of plasma membrane Ca²⁺-activated chloride channels (CaCCs). Its role is often contrasted with its isomer, myo-inositol 3,4,5,6-tetrakisphosphate, which exhibits distinct effects on these channels.

Influence on Plasma Membrane Ca²⁺-Activated Chloride Channels

Research into the molecular mechanisms of Ins(1,4,5,6)P₄ has revealed a complex and indirect influence on plasma membrane Ca²⁺-activated chloride channels, which are crucial for a variety of physiological processes, including epithelial fluid secretion.

Detailed studies have demonstrated that unlike its isomer, myo-inositol 3,4,5,6-tetrakisphosphate [Ins(3,4,5,6)P₄], which is a direct inhibitor of apical Ca²⁺-activated Cl⁻ conductance (CaCC), Ins(1,4,5,6)P₄ does not appear to directly block these channels. nih.govnih.gov Instead, evidence points towards an indirect modulatory role.

In studies using CFPAC-1 pancreatic adenocarcinoma cells, which are known to express CaCCs, the application of 10 µM Ins(1,4,5,6)P₄ was found to transiently enhance the ATP-activated Cl⁻ current. nih.gov This stimulatory effect was observed to be dependent on the presence of Ca²⁺. nih.gov This finding is in stark contrast to the action of Ins(3,4,5,6)P₄, which at similar concentrations, produced a significant reduction in the Cl⁻ current stimulated by ATP or thapsigargin. nih.gov

Further investigation into the mechanism of Ins(1,4,5,6)P₄ action has revealed its ability to up-regulate Ca²⁺-mediated Cl⁻ secretion (CaMCS) by counteracting an inhibitory signaling pathway. Specifically, in intestinal epithelial cells, Ins(1,4,5,6)P₄ antagonizes the inhibitory effect of Epidermal Growth Factor (EGF) on CaMCS. ucsd.edunih.gov The inhibitory action of EGF is mediated through a phosphoinositide 3-kinase (PtdIns3K)-dependent pathway. ucsd.edunih.gov Ins(1,4,5,6)P₄ appears to interfere with this pathway downstream of PtdIns3K, thereby disinhibiting Cl⁻ secretion. ucsd.edunih.gov This effect is specific to the 1,4,5,6-isomer, as its enantiomer, Ins(3,4,5,6)P₄, did not reverse the EGF-mediated inhibition. ucsd.edu

The production of Ins(1,4,5,6)P₄ itself can be triggered by specific cellular events. For instance, infection of intestinal epithelial cells by Salmonella has been shown to induce a significant increase in the intracellular levels of Ins(1,4,5,6)P₄. ucsd.edunih.gov This elevation in Ins(1,4,5,6)P₄ levels is thought to contribute to the pathogen-induced diarrhea by promoting Cl⁻ flux through the antagonization of the inhibitory EGF/PtdIns3K pathway. ucsd.edu

While the molecular identity of the specific Ca²⁺-activated chloride channel being modulated in these studies is often presumed to be a member of the Anoctamin (ANO) family, such as ANO1 (also known as TMEM16A), direct binding or gating of ANO1 by Ins(1,4,5,6)P₄ has not been demonstrated. The existing research collectively suggests that the influence of myo-inositol 1,4,5,6-tetrakisphosphate on plasma membrane Ca²⁺-activated chloride channels is not through direct channel interaction but rather through the modulation of other signaling pathways that regulate channel activity.

Table 1: Comparative Effects of myo-Inositol Tetrakisphosphate Isomers on Ca²⁺-Activated Chloride Current

| Isomer | Concentration | Cell Type | Effect on Ca²⁺-Activated Cl⁻ Current | Proposed Mechanism | Reference |

| myo-Inositol 1,4,5,6-tetrakisphosphate | 10 µM | CFPAC-1 | Transient enhancement | Ca²⁺-dependent enhancement | nih.gov |

| myo-Inositol 1,4,5,6-tetrakisphosphate | Not specified | Intestinal Epithelial Cells (T84) | Up-regulation of CaMCS | Antagonism of EGF-mediated inhibition via the PtdIns3K pathway | ucsd.edunih.gov |

| myo-Inositol 3,4,5,6-tetrakisphosphate | 2.9 µM (IC₅₀) | CFPAC-1 | Inhibition | Direct inhibition of the channel | nih.govnih.gov |

| myo-Inositol 1,3,4,5-tetrakisphosphate | 10 µM | CFPAC-1 | Enhancement | Ca²⁺-dependent enhancement | nih.gov |

| myo-Inositol 1,3,4,6-tetrakisphosphate | 10 µM | CFPAC-1 | Enhancement | Ca²⁺-dependent enhancement | nih.gov |

Cellular and Physiological Functions of Myo Inositol 1,4,5,6 Tetrakis Phosphate

Involvement in Fundamental Cellular Signaling Responses

Ins(1,4,5,6)P4 is a key player in cellular signaling, notably through its interaction with the phosphoinositide 3-kinase (PI3K) pathway. nih.govucsd.edu Research has shown that Ins(1,4,5,6)P4 antagonizes signaling downstream of PI3K. pnas.orgnih.gov The PI3K pathway is central to many cellular functions, initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2] to produce phosphatidylinositol 3,4,5-trisphosphate (PtdInsP3). nih.govucsd.edu PtdInsP3, in turn, regulates a multitude of cellular activities. ucsd.edu

The mechanism by which Ins(1,4,5,6)P4 exerts its effect appears to be through competition with PtdInsP3 for binding to effector proteins. pnas.org As a partial structural analog of the PtdInsP3 headgroup, Ins(1,4,5,6)P4 can compete for binding sites on pleckstrin homology (PH) domains of signaling proteins. pnas.org This competition can inhibit the normal recruitment of signal transduction complexes to the plasma membrane, thereby dampening the downstream effects of the PI3K pathway. pnas.org It is noteworthy that Ins(1,4,5,6)P4 does not appear to inhibit the enzymatic activity of PI3K itself but rather interferes with the action of its product, PtdInsP3. nih.govpnas.orgucsd.edu

Role in Cell Growth and Differentiation Processes

The PI3K signaling network, which Ins(1,4,5,6)P4 modulates, is deeply involved in regulating cell proliferation and differentiation. ucsd.edu By antagonizing the PI3K pathway, Ins(1,4,5,6)P4 can indirectly influence these fundamental cellular processes. The products of PI3K contribute to the control of cell functions, and by interfering with this signaling, Ins(1,4,5,6)P4 can act as a regulator. ucsd.edu

Modulation of Apoptosis and Cell Survival Mechanisms

The PI3K/AKT signaling pathway is a well-established regulator of cell survival and apoptosis. uniprot.org Given that Ins(1,4,5,6)P4 antagonizes the PI3K pathway, it logically follows that it can modulate apoptosis. ucsd.eduuniprot.org By inhibiting the pro-survival signals generated by the PI3K pathway, an elevation in Ins(1,4,5,6)P4 could potentially lower the threshold for apoptosis. Furthermore, inositol (B14025) phosphates are connected to the release of intracellular calcium, a process that can trigger apoptosis through the activation of specific enzymes like CAMK2 complex. drugbank.com While direct studies on Ins(1,4,5,6)P4's role in apoptosis are specific, its interaction with histone deacetylase proteins (HDACs) also points to a role in regulating gene expression, which can include genes involved in cell survival and death. nih.gov

Impact on Specific Cellular Processes

Beyond its general signaling roles, Ins(1,4,5,6)P4 has been identified as a key regulator in specific physiological contexts, particularly in epithelial cells.

A significant function of Ins(1,4,5,6)P4 is its ability to regulate calcium-mediated chloride secretion (CaMCS) in intestinal epithelia. nih.govnih.gov This process is normally subject to negative regulation by epidermal growth factor (EGF), which acts through the PI3K pathway to inhibit chloride secretion. nih.govnih.gov Ins(1,4,5,6)P4 specifically reverses this EGF-induced inhibition. nih.govucsd.edu When introduced into intestinal epithelial cells, Ins(1,4,5,6)P4 up-regulates CaMCS by antagonizing the inhibitory effect of the EGF-PtdIns3K pathway. nih.gov This effect is enantiomerically specific; the enantiomer Ins(3,4,5,6)P4 does not produce the same effect, highlighting the precise structural requirements for this biological activity. nih.govucsd.edu This disinhibition of chloride secretion suggests that Ins(1,4,5,6)P4 or its analogs could be relevant in conditions like cystic fibrosis, where mucosal chloride secretion is impaired. ucsd.edu

One of the most well-documented triggers for Ins(1,4,5,6)P4 production is the invasion of intestinal epithelial cells by the enteric pathogen Salmonella. pnas.orgnih.govpnas.org Infection with Salmonella, but not other invasive bacteria, leads to a significant, multi-fold increase in the cellular levels of Ins(1,4,5,6)P4. nih.govucsd.edu This increase is thought to result from the dephosphorylation of inositol pentakisphosphate (InsP5) by a phosphatase, such as the multiple inositol polyphosphate phosphatase (MIPP), which may be activated by the infection. ucsd.edupnas.org

The elevated levels of Ins(1,4,5,6)P4 then act to counteract the tonic inhibition of chloride secretion that is mediated by growth factors like EGF and transforming growth factor α. nih.govpnas.org By antagonizing the PI3K pathway, Ins(1,4,5,6)P4 promotes chloride flux, which could contribute to the diarrhea often associated with Salmonella infections. nih.govucsd.edu

Table 1: Increase in Ins(1,4,5,6)P4 Levels After Salmonella Infection

This table shows the fold-increase in Ins(1,4,5,6)P4 levels in intestinal epithelial cells following infection with different strains of Salmonella, as reported in research findings.

| Salmonella Strain | Incubation Time | Fold Increase in Ins(1,4,5,6)P4 |

| S. dublin | 60 min | ~2-fold to 14-fold caymanchem.com |

| S. dublin | 90 min | Significant increase reported pnas.org |

| Salmonella (general) | Not specified | Multifold increase pnas.orgnih.gov |

Data is compiled from studies on human intestinal epithelial cell lines (T84). The range reflects variability in experimental conditions and infection efficiency. pnas.orgcaymanchem.comresearchgate.net

Implications in Energy Metabolism at the Cellular Level

myo-Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄), a member of the inositol polyphosphate (InsP) family, is increasingly recognized for its role in cellular signaling and regulation. While not a direct energy substrate, its functions are intricately linked with the control of cellular energy expenditure and homeostasis. Research has uncovered several mechanisms through which Ins(1,4,5,6)P₄ influences key metabolic and energy-sensing pathways at the cellular level.

Regulation of Gene Expression via Histone Deacetylases (HDACs)

A significant mechanism by which Ins(1,4,5,6)P₄ impacts cellular energy metabolism is through the regulation of gene expression. Studies have shown that Ins(1,4,5,6)P₄ preferentially interacts with and modulates the activity of Class I histone deacetylases (HDACs). mdpi.com HDACs are enzymes that play a crucial role in chromatin remodeling and the epigenetic regulation of gene transcription. By altering the acetylation state of histones, HDACs can lead to the silencing of specific genes.

Modulation of the Phosphoinositide 3-Kinase (PtdIns3K) Signaling Pathway

Research has demonstrated that Ins(1,4,5,6)P₄ can act as an antagonist to signaling pathways mediated by phosphoinositide 3-kinase (PtdIns3K). nih.govpnas.org The PtdIns3K pathway is central to regulating a host of energy-demanding cellular processes, including cell growth, proliferation, and survival. The activation of PtdIns3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃), a critical second messenger.

Studies in human intestinal epithelial cells revealed that Ins(1,4,5,6)P₄ can interfere with the signaling effects of PtdIns(3,4,5)P₃. pnas.org By antagonizing this pathway, Ins(1,4,5,6)P₄ can effectively curb the high energy expenditure associated with rapid cell growth and division, acting as a crucial regulator in the balance between anabolic and catabolic states. This function is specific, as its enantiomer, myo-inositol 3,4,5,6-tetrakisphosphate, does not exhibit the same effect. pnas.org

Interaction with Cellular Energy Sensing Machinery

The broader family of inositols has been shown to directly interact with the master energy sensor of the cell, AMP-activated protein kinase (AMPK). nih.gov AMPK is activated when the cellular ratio of AMP to ATP increases, signaling a low-energy state. mdpi.com This activation triggers a cascade that halts ATP-consuming processes and stimulates ATP-producing pathways.

Recent findings indicate that myo-inositol can directly bind to the gamma subunit of AMPK, competing with AMP. nih.gov This suggests that the cellular AMP/inositol ratio is a critical determinant for AMPK activation. A decline in cellular inositol levels, which can occur during glucose deprivation or mitochondrial stress, facilitates AMPK activation. nih.gov While this research focused on myo-inositol, it establishes a direct mechanistic link between an inositol molecule and the core energy-sensing apparatus of the cell. The synthesis and phosphorylation of all inositol phosphates, including Ins(1,4,5,6)P₄, are dependent on ATP, inherently linking their concentrations to the cell's bioenergetic status. nih.govnih.gov The enzymes that synthesize and modify Ins(1,4,5,6)P₄ are part of an interconnected network that senses and responds to nutrient availability and cellular energy levels. mdpi.com

Interactive Data Table: Key Proteins Interacting with myo-Inositol 1,4,5,6-Tetrakis(phosphate) and Related Compounds in Energy Metabolism

| Protein/Enzyme | Interacting Inositol Phosphate (B84403) | Cellular Function | Implication in Energy Metabolism |

| Histone Deacetylases (HDACs) | myo-Inositol 1,4,5,6-Tetrakisphosphate | Regulation of gene expression | Controls energy-intensive transcriptional processes. mdpi.com |

| Phosphoinositide 3-Kinase (PtdIns3K) Pathway | myo-Inositol 1,4,5,6-Tetrakisphosphate | Regulation of cell growth, proliferation, survival | Antagonizes the pathway, curbing energy-demanding anabolic processes. nih.govpnas.org |

| AMP-activated protein kinase (AMPK) | myo-Inositol | Master cellular energy sensor | Inositol competes with AMP, restricting AMPK activation and mitochondrial fission. nih.gov |

| L-myo-inositol 1,4,5,6-tetrakisphosphate (3-hydroxy)kinase | myo-Inositol 1,4,5,6-Tetrakisphosphate | Phosphorylates Ins(1,4,5,6)P₄ to InsP₅ | Consumes ATP, linking the InsP₄ pool to cellular energy levels. nih.govnih.gov |

Regulatory Mechanisms Governing Myo Inositol 1,4,5,6 Tetrakis Phosphate Homeostasis

Transcriptional Control of myo-Inositol Polyphosphate Kinases and Phosphatases

The expression of the enzymes responsible for the synthesis and degradation of Ins(1,4,5,6)P4 is subject to transcriptional regulation, which provides a longer-term mechanism for modulating the levels of this signaling molecule.

Inositol (B14025) polyphosphate multikinase (IPMK), a key enzyme in the synthesis of higher inositol phosphates including the precursor to Ins(1,4,5,6)P4, also functions as a transcriptional co-regulator. nih.govportlandpress.com In yeast, IPMK, also known as Arg82, is a crucial component of the ArgR/Mcm1 transcriptional complex that governs the expression of genes involved in arginine metabolism. nih.gov This transcriptional regulatory role of IPMK can be both dependent and independent of its kinase activity. nih.gov Studies have shown that IPMK can influence gene expression by acting as a protein scaffold, thereby stabilizing transcription factor complexes, and by enzymatically producing inositol phosphates that act as a signaling code. nih.gov

The transcriptional regulation of inositol polyphosphate phosphatases also plays a critical role in controlling the levels of Ins(1,4,5,6)P4. For instance, in Arabidopsis thaliana, the transcription factor EIN3 has been shown to directly bind to the promoter of the AtMINPP gene, which encodes a multiple inositol polyphosphate phosphatase, and activate its transcription. mdpi.com This establishes a link between ethylene signaling and inositol phosphate (B84403) metabolism, thereby influencing processes such as leaf senescence. mdpi.com

The discovery that the transcriptional regulator Arg82 in yeast is, in fact, an inositol phosphate kinase provided a direct link between inositol phosphate signaling and the control of gene expression. nih.gov This dual functionality allows for a sophisticated level of regulation where the expression of metabolic enzymes is directly tied to the signaling pathways they participate in.

Post-Translational Modification and Allosteric Regulation of Enzymes

The activity of inositol polyphosphate kinases and phosphatases is also acutely regulated by post-translational modifications (PTMs) and allosteric mechanisms, allowing for rapid adjustments in Ins(1,4,5,6)P4 levels.

Post-translational modifications can alter the catalytic activity, subcellular localization, and protein-protein interactions of these enzymes. For instance, it has been suggested that post-translational modifications of IPMK may mediate a switch between its inositol phosphate kinase and lipid kinase activities. pnas.org While specific PTMs regulating the enzymes directly involved in Ins(1,4,5,6)P4 metabolism are still being fully elucidated, the general importance of PTMs in regulating kinase and phosphatase activity is well-established.

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key feature of many signaling pathways. Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 3-kinases, which are involved in the broader inositol phosphate network, are regulated by calmodulin, a calcium-binding protein. johnshopkins.edu This suggests that local changes in intracellular calcium concentration can influence the activity of inositol phosphate kinases, thereby affecting the production of various inositol polyphosphates. The activity of histone deacetylases (HDACs) can be allosterically activated by inositol phosphates, and the IPMK-generated product, Ins(1,4,5,6)P4, has been shown to rescue HDAC3 activity. biorxiv.org

The table below summarizes some of the regulatory mechanisms for enzymes involved in inositol polyphosphate metabolism.

| Enzyme Family | Regulatory Mechanism | Effector/Modification | Outcome |

| Inositol Polyphosphate Multikinase (IPMK) | Transcriptional Co-regulation | ArgR/Mcm1 complex | Regulation of arginine metabolism genes |

| Multiple Inositol Polyphosphate Phosphatase (MINPP) | Transcriptional Regulation | EIN3 transcription factor | Activation of AtMINPP expression |

| Inositol 1,4,5-Trisphosphate 3-Kinases | Allosteric Regulation | Calmodulin/Ca2+ | Modulation of kinase activity |

| Histone Deacetylase 3 (HDAC3) | Allosteric Regulation | Ins(1,4,5,6)P4 | Activation of deacetylase activity |

Cross-Talk with Other Intracellular Signaling Pathways

The signaling functions of Ins(1,4,5,6)P4 are integrated with other intracellular signaling networks, allowing for a coordinated cellular response to various stimuli.

A significant point of cross-talk is with the phosphoinositide 3-kinase (PI3K) signaling pathway. nih.govpnas.org Ins(1,4,5,6)P4 has been shown to antagonize PI3K signaling. nih.gov Specifically, in intestinal epithelial cells, epidermal growth factor (EGF) inhibits calcium-mediated chloride secretion through a PI3K-dependent mechanism. nih.gov The increase in Ins(1,4,5,6)P4 levels following Salmonella infection counteracts this inhibition. nih.govpnas.org Importantly, Ins(1,4,5,6)P4 does not appear to directly inhibit PI3K activity but rather acts downstream in the pathway. nih.gov

This antagonistic relationship between Ins(1,4,5,6)P4 and the PI3K pathway is a clear example of how inositol polyphosphate signaling can modulate the cellular response to growth factors and other stimuli that act through PI3K.

Furthermore, the ability of Ins(1,4,5,6)P4 to allosterically regulate the activity of histone deacetylase 3 (HDAC3) indicates a cross-talk with pathways that control gene expression through chromatin modification. biorxiv.org By influencing the activity of HDACs, Ins(1,4,5,6)P4 can participate in the regulation of transcription and, consequently, a wide range of cellular processes.

Advanced Methodologies for the Academic Study of Myo Inositol 1,4,5,6 Tetrakis Phosphate

Quantitative Analytical Techniques

Accurate quantification and resolution of Ins(1,4,5,6)P₄ from its numerous isomers are critical for elucidating its biological significance. High-performance chromatography methods are central to this endeavor.

High-Performance Ion Chromatography (HPIC) is a powerful technique for the separation and quantification of highly polar anionic compounds like inositol (B14025) phosphates. Its high resolving power is essential for distinguishing between different positional isomers.

Detailed Research Findings: HPIC systems typically utilize anion-exchange columns and aqueous salt or alkaline eluents to resolve inositol phosphate (B84403) isomers. A common approach involves a gradient elution, where the concentration of the eluent, such as potassium hydroxide (B78521) (KOH) or ammonium (B1175870) carbonate, is gradually increased to sequentially elute compounds with increasing negative charge. researchgate.netnih.gov For instance, a method developed for analyzing environmental samples successfully separated various inositol phosphate isomers using an ammonium carbonate gradient, which is compatible with mass spectrometric detection. nih.gov

Detection in HPIC can be achieved through conductivity measurements or, for enhanced sensitivity and specificity, by coupling the chromatograph to a mass spectrometer (HPIC-MS). researchgate.netnih.gov The detection limit for inositol bisphosphates using HPIC with conductivity detection has been reported to be around 10 pmol. researchgate.net Coupling with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) significantly lowers detection limits, reaching the 0.03–0.16 µM range for various isomers, which corresponds to approximately 37–99 ng of phosphorus per gram of sample. nih.gov This sensitivity is crucial for analyzing the low concentrations of Ins(1,4,5,6)P₄ typically found in biological and environmental samples.

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase (Column) | Anion-exchange columns (e.g., those based on quaternary ammonium functionalized resins). | researchgate.netnih.gov |

| Mobile Phase (Eluent) | Aqueous salt gradients (e.g., KOH or Ammonium Carbonate). | researchgate.netnih.gov |

| Detection Method | Suppressed conductivity or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). | researchgate.netnih.gov |

| Detection Limit | As low as 10 pmol (conductivity) or 0.03-0.16 µM (LC-ESI-MS/MS). | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to ion-exchange methods for the analysis of inositol phosphates. nih.gov Reversed-phase HPLC, in particular, has been adapted for the separation of these polar compounds through the use of specialized mobile phases. nih.gov

Detailed Research Findings: One established HPLC method employs a reversed-phase column with a micellar mobile phase containing a cationic surfactant, such as hexadecyltrimethylammonium hydroxide (HDTMA+OH-). nih.gov In this ion-pairing approach, the surfactant forms micelles and also pairs with the negatively charged phosphate groups of the inositol phosphates. This interaction allows the isomers to be retained and separated on a non-polar stationary phase. The elution of the highly phosphorylated isomers is typically achieved by increasing the proportion of a non-polar organic solvent in the mobile phase. nih.gov

The separation mechanism is influenced by several factors, including the surfactant concentration, the pH of the mobile phase, and the addition of inorganic salts. nih.gov A key advantage of this method is its compatibility with in-line radioactive flow detectors, as the solvents used often have low quenching properties and are miscible with scintillant fluids, making it ideal for studies involving radiolabeled tracers. nih.gov HPLC is also frequently used to monitor the progress of chemical syntheses and to confirm the purity of the final inositol phosphate products. google.com

Isotopic Labeling and Tracing Approaches (e.g., [³H]Inositol, [³²P]ATP)

Isotopic labeling is a cornerstone of inositol phosphate research, allowing for the tracing of their metabolic pathways and the quantification of their turnover within cells. This involves introducing atoms with a different number of neutrons ([³H]) or radioactive isotopes ([³²P]) into precursor molecules.

Detailed Research Findings: Cells are often incubated with [³H]myo-inositol, which is incorporated into the cellular pool of phosphoinositides. Upon cell stimulation, these labeled lipids are hydrolyzed to produce various [³H]-labeled inositol phosphates, including [³H]Ins(1,4,5,6)P₄. These labeled products can then be extracted and separated using chromatography (HPLC or HPIC) and quantified by scintillation counting. researchgate.net This approach provides a direct measure of the synthesis and degradation of specific isomers in response to cellular signals.

Alternatively, labeling can be achieved using [³²P]ATP, where the radioactive phosphate group is transferred to inositol lipids and subsequently to inositol phosphates by kinases. This method is particularly useful for studying the kinetics of phosphorylation events. For example, the presence of [³²P]-labeled inositol di- and triphosphates has been confirmed in hydrolysates of various rat tissues after labeling. umich.edu The combination of isotopic labeling with robust chromatographic separation provides a powerful tool for dynamic studies of Ins(1,4,5,6)P₄ metabolism. researchgate.netnih.gov

Synthetic Chemistry Approaches for Isomers and Derivatives

Chemical synthesis is indispensable for obtaining pure isomers of inositol phosphates for use as analytical standards and for biological assays. Synthetic strategies also allow for the creation of modified derivatives to probe function.

The synthesis of a specific, enantiomerically pure isomer like Ins(1,4,5,6)P₄ is a complex challenge due to the multiple hydroxyl groups on the myo-inositol ring that require selective protection and phosphorylation.

Detailed Research Findings: Synthetic routes often start from commercially available inositol derivatives or from myo-inositol itself. google.comnih.gov A common strategy involves the use of protecting groups to selectively block certain hydroxyl groups while leaving others available for phosphorylation. For example, the synthesis of myo-inositol 1,4,5,6-tetrakis(phosphate) has been described starting from intermediates like 2,3-O-isopropylidene-myo-inositol. google.com

To obtain enantiomerically pure products, chemists can employ resolution techniques. In one example, the synthesis of chiral analogues of inositol tetrakisphosphate involved resolving a racemic diol intermediate using a chiral auxiliary, (S)-(+)-O-acetylmandelic acid. nih.gov This resolution step allows for the separation of the D- and L-enantiomers, which can then be carried forward through the remaining synthetic steps to yield the final, enantiomerically pure tetrakisphosphate products. nih.gov The final steps typically involve phosphorylation of the free hydroxyl groups followed by the removal of all protecting groups. google.com

| Step | Description | Source |

|---|---|---|

| 1. Starting Material | Selection of a suitable starting material, such as a racemic or chiral derivative of myo-inositol (e.g., DL-1,2-O-isopropylidene-myo-inositol). | nih.gov |

| 2. Selective Protection | Use of chemical protecting groups to block specific hydroxyls, directing phosphorylation to desired positions. | google.com |

| 3. Chiral Resolution (if needed) | Separation of enantiomers at an intermediate stage using a chiral resolving agent (e.g., (S)-(+)-O-acetylmandelic acid). | nih.gov |

| 4. Phosphorylation | Introduction of phosphate groups onto the free hydroxyls. | google.com |

| 5. Deprotection | Removal of all protecting groups to yield the final inositol tetrakis(phosphate). | google.com |

The high negative charge of inositol phosphates like Ins(1,4,5,6)P₄ prevents them from passively crossing the cell membrane. To study their effects in living cells, they must be delivered intracellularly. One common strategy is to mask the phosphate groups with lipophilic ester groups.

Detailed Research Findings: This approach involves converting the negatively charged phosphate groups into neutral esters, such as acetoxymethyl (AM) or butanoate esters. nih.gov These lipophilic modifications render the molecule membrane-permeant, allowing it to diffuse into the cell. Once inside, endogenous cellular esterase enzymes cleave the ester groups, releasing the active, unmodified inositol phosphate.

For example, butanoate esters have been used in the synthesis of inositol phosphate derivatives. nih.gov In one synthetic scheme, a butanoate ester was used as a protecting group at a specific position, which could be selectively removed with a base to allow for further chemical modification. nih.gov This same principle is applied to create "caged" compounds for biological experiments. The development of such membrane-permeant derivatives is crucial for investigating the intracellular targets and downstream effects of Ins(1,4,5,6)P₄ in intact cellular systems.

Biochemical and Biophysical Characterization Assays

Advanced understanding of the roles and regulation of myo-Inositol 1,4,5,6-Tetrakis(phosphate) (Ins(1,4,5,6)P₄) relies on a suite of sophisticated biochemical and biophysical assays. These techniques enable researchers to probe the enzymatic activities that govern its metabolic flux and to characterize its interactions with various protein targets.

Enzyme Activity Assays (Kinase and Phosphatase)

The cellular concentration of Ins(1,4,5,6)P₄ is tightly controlled by the opposing actions of inositol phosphate kinases and phosphatases. Measuring the activity of these enzymes is fundamental to understanding the regulation of this signaling molecule.

Kinase Assays: The phosphorylation of Ins(1,4,5,6)P₄ is catalyzed by enzymes such as inositol polyphosphate multikinase (IPMK), which converts it to myo-Inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅). uniprot.orgwikipedia.org Kinase activity can be measured using several methods:

Radiometric Assays: A classic approach involves incubating the purified kinase with Ins(1,4,5,6)P₄ and radiolabeled ATP, typically [γ-³²P]-ATP or [γ-³³P]-ATP. The reaction is quenched, and the resulting radiolabeled Ins(1,3,4,5,6)P₅ product is separated from the unreacted ATP and the initial substrate using High-Performance Liquid Chromatography (HPLC). The amount of radioactivity incorporated into the product peak is then quantified to determine enzyme activity. nih.gov

Coupled-Enzyme Assays: High-throughput screening has been facilitated by the development of non-radioactive, luminescence-based assays. For instance, the production of ADP during the kinase reaction can be coupled to other enzymatic reactions that ultimately generate a quantifiable signal. In one such system, ADP is converted back to ATP by pyruvate (B1213749) kinase, consuming phosphoenolpyruvate. The resulting pyruvate is then reduced by lactate (B86563) dehydrogenase, oxidizing NADH to NAD⁺, which can be monitored by a decrease in absorbance. Alternatively, the depletion of ATP can be measured using a luciferase/luciferin system, where the luminescence signal is proportional to the remaining ATP concentration. nih.gov

Phosphatase Assays: The dephosphorylation of inositol phosphates is monitored using assays that detect the release of inorganic phosphate (Pi) or the generation of the dephosphorylated inositol phosphate product.

Malachite Green Assay: This colorimetric method is widely used to quantify the release of inorganic phosphate from a substrate. The assay relies on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically. This method is suitable for determining the activity of phosphatases that act on Ins(1,4,5,6)P₄, although careful controls are needed to account for non-enzymatic phosphate release.

HPLC-Based Assays: Similar to kinase assays, HPLC is a robust method for monitoring phosphatase activity. An unlabeled inositol phosphate substrate is incubated with the enzyme, and the reaction mixture is analyzed by HPLC. The decrease in the substrate peak area and the corresponding increase in the product peak area (e.g., myo-Inositol 1,4,6-trisphosphate) are used to calculate the rate of the reaction. nih.gov

Luminescence-Based Assays: Phosphatase activity can also be measured in reverse. For example, the phosphatase activity of Inositol tetrakisphosphate kinase-1 (ITPK1) can convert Ins(1,3,4,5,6)P₅ and ADP back to Ins(3,4,5,6)P₄ and ATP. nih.gov The newly generated ATP can be coupled to a luciferase reaction, where the light output is directly proportional to the phosphatase activity. nih.gov

Protein-Ligand Binding Assays using Biosensors

Biosensor-based technologies provide real-time, label-free, or fluorescence-based detection of the binding between Ins(1,4,5,6)P₄ and its target proteins, offering valuable insights into binding affinity and kinetics.

Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a small, fluorescently tagged molecule (a probe) upon binding to a larger protein. In the context of inositol phosphates, a fluorescently labeled inositol phosphate, such as 2-carboxyfluorescein-amino-InsP₅ (2-FAM-InsP₅), can be used as a probe. uea.ac.uk When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a target protein, its tumbling rate slows dramatically, leading to an increase in polarization. uea.ac.uk

In a competitive binding experiment, the unlabeled Ins(1,4,5,6)P₄ is added to a pre-formed complex of the target protein and the fluorescent probe. The unlabeled ligand competes for the binding site, displacing the probe and causing a decrease in fluorescence polarization. This allows for the determination of the binding affinity (Ki) of Ins(1,4,5,6)P₄ for the protein. uea.ac.uk This method has been successfully used to measure the binding of various inositol phosphates, including Ins(1,4,5,6)P₄, to enzymes like Solanum tuberosum inositol tris/tetrakisphosphate kinase 1 (StITPK1). uea.ac.uk

| Compound | Ki for StITPK1 (nM) |

| Ins(1,4,5,6)P₄ | 2556 |

| Ins(3,4,5,6)P₄ | 1349 |

| InsP₅ | 437 |

| InsP₆ | 162 |

| Data derived from displacement curves of 2-FAM-InsP₅ bound to StITPK1. uea.ac.uk |

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for studying biomolecular interactions in real time without the need for labels. youtube.com The methodology involves immobilizing one interacting partner (the ligand, typically the protein) onto a sensor chip surface, while the other partner (the analyte, e.g., Ins(1,4,5,6)P₄) is flowed over the surface in a solution. ox.ac.uk

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface. ox.ac.uk This change is detected as a shift in the SPR angle, which is measured in resonance units (RU). youtube.comox.ac.uk A plot of RU versus time, known as a sensorgram, allows for the direct measurement of association and dissociation rates. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. The magnitude of the SPR response is dependent on the mass of the analyte binding to the surface, which can present challenges for very small molecules like inositol phosphates. However, modern SPR instruments have improved signal-to-noise ratios that make it possible to measure the binding of such small analytes. ox.ac.uk

X-ray Crystallography for Structural Elucidation of Enzyme-Inhibitor Complexes

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structures of proteins at atomic resolution. Obtaining crystal structures of enzymes in complex with substrates, products, or inhibitors provides a detailed snapshot of the molecular interactions that govern substrate recognition, catalysis, and regulation.

While obtaining a crystal structure of an enzyme bound to the specific isomer myo-Ins(1,4,5,6)P₄ can be challenging, structural studies of enzymes with closely related inositol phosphates or synthetic analogs have provided profound insights. nih.govnih.gov These structures reveal the precise orientation of the ligand within the active site and identify the key amino acid residues that form hydrogen bonds and electrostatic interactions with the phosphate and hydroxyl groups of the inositol ring. nih.govacs.org

For example, the crystal structure of human inositol polyphosphate multikinase (HsIPMK) has been solved in complex with myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), a direct precursor in the metabolic pathway. nih.gov Similarly, structures of the SH2-containing inositol 5-phosphatase 2 (SHIP2) have been determined with synthetic biphenyl (B1667301) polyphosphate surrogates, which mimic the natural phosphoinositide headgroups. nih.govacs.org These enzyme-ligand complex structures are critical for understanding the mechanism of action and for the rational design of specific inhibitors.

| PDB Code | Enzyme | Bound Ligand | Resolution (Å) |

| 5W2H | Human IPMK | ADP and Ins(1,4,5)P₃ | 1.6 |

| 4A9C | Human SHIP2 | BiPh(2,3′,4,5′,6)P₅ | Not specified |

| 6E7F | Human IPMK (catalytic core) | Sulfate ion | 2.50 |

| 2IF8 | Yeast IPMK (ScIPMK) | Apoenzyme | Not specified |

| 8V6W | Human IPMK | Small molecule inhibitor | 1.95 |

| This table presents examples of crystallographic studies on enzymes involved in inositol phosphate metabolism, illustrating the types of ligands used to probe the active site. nih.govnih.govacs.orgbiorxiv.orgrcsb.org |

Genetic Perturbation Models for Studying myo-Inositol 1,4,5,6-Tetrakis(phosphate) Metabolism (e.g., CRISPR-based gene disruption)

Understanding the physiological function of Ins(1,4,5,6)P₄ and its metabolic network in vivo requires methods to specifically alter the expression of the enzymes that synthesize and degrade it. Modern gene-editing technologies, particularly the CRISPR/Cas9 system, have become powerful tools for creating precise genetic perturbation models in various organisms.

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)/Cas9 technology allows for the targeted disruption or modification of specific genes. Researchers can design guide RNAs (gRNAs) that direct the Cas9 nuclease to a specific DNA sequence, such as a gene encoding an inositol phosphate kinase or phosphatase. The Cas9 protein then creates a double-strand break in the DNA, which the cell's repair machinery often mends imperfectly, leading to insertions or deletions (indels) that can result in a non-functional, or "knockout," gene.

This approach has been used to investigate the inositol phosphate pathway, primarily in the context of phytic acid (InsP₆) synthesis in plants. For instance, CRISPR/Cas9 has been employed to disrupt the gene for Inositol Pentakisphosphate 2-Kinase 1 (IPK1) in wheat (Triticum aestivum). nih.gov IPK1 catalyzes the final step in InsP₆ synthesis, using Ins(1,3,4,5,6)P₅ as its substrate. nih.gov Since Ins(1,3,4,5,6)P₅ is the direct product of IPMK acting on Ins(1,4,5,6)P₄, disrupting IPK1 can have upstream consequences on the levels of its precursors, including Ins(1,4,5,6)P₄.

Future Directions and Emerging Research Frontiers in Myo Inositol 1,4,5,6 Tetrakis Phosphate Research

Identification of Novel Molecular Targets and Binding Partners

A primary focus of future research is the identification of additional molecular targets and binding partners for Ins(1,4,5,6)P₄. While its interaction with the phosphoinositide 3-kinase (PtdIns3K) signaling pathway is a significant finding, the full spectrum of its protein interactions remains to be mapped. nih.govnih.gov Research has shown that Ins(1,4,5,6)P₄ can antagonize the effects of epidermal growth factor (EGF) by interfering with the signaling cascade downstream of PtdIns3K, without directly inhibiting the kinase itself. nih.govnih.gov This suggests the existence of other effector proteins or a more complex regulatory mechanism.

Future studies will likely employ advanced proteomics and chemical biology approaches to identify these novel partners. The development of affinity columns using derivatives of inositol (B14025) polyphosphates has already proven effective in isolating binding proteins from tissues like bovine cardiac membranes. researchgate.net Similar strategies tailored for Ins(1,4,5,6)P₄ could uncover new receptors, enzymes, and structural proteins that are regulated by this messenger.

Table 1: Known and Potential Molecular Interactions of myo-Inositol 1,4,5,6-Tetrakis(phosphate)

| Interacting Pathway/Molecule | Context of Interaction | Implication |

| Phosphoinositide 3-Kinase (PtdIns3K) Signaling Pathway | Antagonizes EGF-induced inhibition of calcium-mediated chloride secretion downstream of PtdIns3K. nih.govnih.gov | Modulates cell signaling in response to growth factors and bacterial invasion. nih.govcaymanchem.com |

| L-myo-inositol 1,4,5,6-tetrakisphosphate (3-hydroxy)kinase | Substrate for this kinase, leading to the formation of myo-inositol 1,3,4,5,6-pentakisphosphate. nih.gov | Integration into the broader inositol phosphate (B84403) metabolic network. |

| Inositol Polyphosphate 5-Phosphatases | Potential substrate for dephosphorylation, though less potent than other isomers. rsc.org | Regulation of its intracellular concentration and signaling termination. |

Elucidation of Undiscovered Cellular Roles in Specific Biological Contexts

A significant breakthrough has been the discovery of a specific cellular role for D-myo-inositol 1,4,5,6-tetrakisphosphate in the host response to bacterial pathogens. nih.govnih.gov Infection of human intestinal epithelial cells with Salmonella induces a rapid and substantial increase in intracellular levels of Ins(1,4,5,6)P₄. nih.govucsd.edu This elevation is accompanied by a corresponding decrease in its precursor, myo-inositol 1,3,4,5,6-pentakisphosphate (InsP₅), suggesting the activation of a phosphatase that converts InsP₅ to Ins(1,4,5,6)P₄. nih.govucsd.edu

The produced Ins(1,4,5,6)P₄ then acts to counteract the inhibitory effect of EGF on calcium-mediated chloride secretion. nih.govnih.gov By antagonizing the PtdIns3K pathway, Ins(1,4,5,6)P₄ may contribute to the diarrhea associated with bacterial infections by promoting chloride flux. nih.govnih.gov This discovery opens up new avenues for research into the role of Ins(1,4,5,6)P₄ in innate immunity and infectious diseases. Future investigations will likely explore its function in other cell types and in response to different pathogens. Furthermore, its potential involvement in other cellular processes regulated by the PtdIns3K pathway, such as cell growth, differentiation, and apoptosis, warrants exploration. ucsd.edu

Development of Highly Specific Chemical Probes and Enzyme Inhibitors

To dissect the complex signaling pathways involving Ins(1,4,5,6)P₄, the development of highly specific chemical tools is paramount. This includes both chemical probes to track its localization and dynamics, and specific inhibitors of the enzymes that regulate its metabolism.

The synthesis of tethered derivatives of inositol polyphosphates, which can be immobilized on a solid support, represents a valuable strategy for creating affinity matrices to isolate binding partners. researchgate.net The creation of membrane-permeant esters of Ins(1,4,5,6)P₄, such as Bt₂Ins(1,4,5,6)P₄/AM, has been instrumental in demonstrating its intracellular functions by allowing researchers to artificially elevate its concentration within cells. nih.govucsd.edu

In parallel, the synthesis and evaluation of analogues of myo-inositol tetrakisphosphates as enzyme inhibitors is an active area of research. For instance, various regioisomers and phosphorothioate (B77711) derivatives of inositol tetrakisphosphates have been synthesized and tested for their ability to inhibit enzymes like inositol 1,4,5-trisphosphate 5-phosphatase and 3-kinase. rsc.orgnih.gov While some of these analogues have shown potent inhibitory activity, the development of inhibitors that are highly selective for the enzymes directly involved in Ins(1,4,5,6)P₄ metabolism, such as L-myo-inositol 1,4,5,6-tetrakisphosphate (3-hydroxy)kinase, is a key future goal. nih.gov

Table 2: Examples of Synthetic Inositol Phosphate Analogues and Their Activities

| Compound | Target Enzyme(s) | Observed Activity | Reference |

| D- and L-myo-inositol 1,2,4,6-tetrakisphosphate | Inositol 1,4,5-trisphosphate 5-phosphatase, 3-kinase | Inhibit 5-phosphatase (IC₅₀ of 3.8 µM and 14 µM, respectively); poor inhibitors of 3-kinase. rsc.org | rsc.orgresearchgate.net |

| 2,5-di-O-methyl myo-inositol-1,3,4,6-tetrakisphosphorothioate | Inositol 1,4,5-trisphosphate 5-phosphatase | Potent inhibitor. nih.gov | nih.gov |

| myo-inositol 1,3,4,6-tetrakisphosphorothioate | Inositol 1,4,5-trisphosphate 5-phosphatase, 3-kinase | Potent 5-phosphatase inhibitor and moderate 3-kinase inhibitor. nih.gov | nih.gov |

Systems-Level Integration of myo-Inositol 1,4,5,6-Tetrakis(phosphate) Signaling within Cellular Networks

Understanding the role of Ins(1,4,5,6)P₄ requires a shift from a linear pathway perspective to a systems-level view of its integration within the broader cellular network. The inositol phosphate system is a complex web of interconnected metabolic pathways that are crucial for cellular homeostasis and signaling. mdpi.com These molecules are involved in a vast array of cellular functions, including membrane biogenesis, signal transduction, and the regulation of gene expression. mdpi.com

Ins(1,4,5,6)P₄ is part of this intricate network, with its levels being dynamically regulated by a series of kinases and phosphatases. nih.govmdpi.com Its ability to modulate the PtdIns3K pathway, a central hub in cellular signaling, highlights its potential to influence a wide range of cellular processes. nih.govmdpi.com Future research using systems biology approaches, including metabolomics, transcriptomics, and computational modeling, will be essential to map the connections between Ins(1,4,5,6)P₄ signaling and other major cellular networks, such as those controlling metabolism, cell cycle progression, and stress responses. The interconnectedness of inositol phosphate signaling with energy sensing pathways, like the AMPK/mTOR axis, suggests that Ins(1,4,5,6)P₄ could play a role in coordinating metabolic adaptability. mdpi.com

Comparative Analysis across Diverse Organisms and Evolutionary Conservation of Functions

The enzymes responsible for the synthesis of inositol phosphates, such as myo-inositol 1-phosphate synthase (MIPS) and inositol 1,4,5-trisphosphate 3-kinase (IP3K), are found across a wide range of organisms, from prokaryotes to eukaryotes, including plants, fungi, and animals. biotechnologia-journal.orgnih.gov This suggests a deep evolutionary conservation of inositol phosphate signaling. Phylogenetic analyses indicate that enzymes like IP3K originated in a common ancestor before the divergence of these major eukaryotic kingdoms. nih.gov

A comparative analysis of the function of Ins(1,4,5,6)P₄ and its metabolic enzymes across diverse species can provide valuable insights into its fundamental and conserved roles. For example, while the specific role of Ins(1,4,5,6)P₄ in the response to Salmonella has been identified in human cells, it is unknown if this function is conserved in other vertebrates or if analogous roles exist in invertebrates or plants in the context of pathogen defense. nih.gov Studying the presence and function of the L-myo-inositol 1,4,5,6-tetrakisphosphate (3-hydroxy)kinase in different organisms could reveal conserved pathways for the synthesis of higher inositol polyphosphates. nih.gov Such comparative studies will not only illuminate the evolutionary history of this signaling molecule but also potentially uncover novel biological functions in different model organisms.

Q & A

Q. What are the established methods for synthesizing enantiomerically pure Ins(1,4,5,6)P₄, and how do they ensure stereochemical fidelity?

Ins(1,4,5,6)P₄ synthesis often employs diastereomeric resolution using chiral auxiliaries. For example, a butane-2,3-diacetal (BDA)-protected myo-inositol intermediate allows large-scale optical resolution via (R)-(-)-acetylmandelate esters. X-ray crystallography confirms absolute configurations by converting intermediates into bornesitol or iditol derivatives . Chemoenzymatic approaches using inositol phosphate kinases (e.g., Arg82 in yeast) also enable stereospecific phosphorylation .

Q. How can researchers quantify Ins(1,4,5,6)P₄ levels in cellular systems, and what are common pitfalls in detection?

Radiolabelling (myo-[³H]inositol) combined with HPLC separation remains a gold standard. However, co-elution with other inositol tetrakisphosphates (e.g., Ins(1,3,4,5)P₄) can confound results. Mass spectrometry (e.g., GC-TOFMS) improves specificity by differentiating isomers via fragmentation patterns . Acidic extraction protocols must avoid hydrolysis of labile phosphate esters .

Q. What is the role of Ins(1,4,5,6)P₄ in pathogen-host interactions, and how can this be modeled experimentally?

Ins(1,4,5,6)P₄ is acutely upregulated in intestinal epithelial cells during Salmonella infection, but not by other pathogens like Shigella. This response is receptor-independent and inhibits PI3K signaling, limiting bacterial survival. Researchers model this using polarized epithelial monolayers (e.g., Caco-2 cells) infected with Salmonella mutants (e.g., ΔSPI-1) and measure PI3K activity via Western blotting for AKT phosphorylation .

Advanced Research Questions

Q. How does Ins(1,4,5,6)P₄ regulate histone deacetylase (HDAC) complexes, and what structural insights explain its specificity?

Ins(1,4,5,6)P₄ binds a charged cleft in the HDAC3-SMRT/NCOR2 complex, stabilizing the deacetylase activation domain (DAD). Structural studies reveal that α8 of Sin3 replaces one phosphate group of Ins(1,4,5,6)P₄ in HDAC3, coordinating with Arg280 to gate the active site. Mutagenesis of residues in this cleft (e.g., R280A) disrupts binding, validated via co-immunoprecipitation and deacetylase assays .

Q. What experimental strategies resolve contradictions in Ins(1,4,5,6)P₄’s roles across different signaling contexts?

Discrepancies arise from its dual roles as a signaling molecule (e.g., HDAC regulation) and metabolic intermediate (e.g., phytic acid precursor). To dissect context-specific functions, researchers use:

- Tissue-specific knockouts : Ins(1,4,5,6)P₄-deficient murine models with Cre-lox systems.